1-azido-3-bromo-5-methoxybenzene
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Overview
Description
1-Azido-3-bromo-5-methoxybenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azido group (-N₃), a bromine atom, and a methoxy group (-OCH₃) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-5-methoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-methoxyaniline to obtain 3-bromo-5-methoxyaniline, followed by diazotization and subsequent azidation. The reaction conditions typically involve the use of sodium nitrite (NaNO₂) and hydrochloric acid (HCl) for diazotization, and sodium azide (NaN₃) for azidation .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-bromo-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of triazoles through cycloaddition reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), copper(I) catalysts for cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Major Products Formed:
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through reduction of the azido group.
Carbonyl Compounds: Formed through oxidation of the methoxy group.
Scientific Research Applications
1-Azido-3-bromo-5-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-3-bromo-5-methoxybenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction widely used in click chemistry. This reactivity is facilitated by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the methoxy group, which together influence the electronic properties of the benzene ring .
Comparison with Similar Compounds
1-Azido-3-bromobenzene: Lacks the methoxy group, leading to different reactivity and applications.
1-Azido-4-bromo-2-methoxybenzene: Positional isomer with different electronic and steric properties.
1-Azido-3-chloro-5-methoxybenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness: 1-Azido-3-bromo-5-methoxybenzene is unique due to the combination of the azido, bromine, and methoxy groups on the benzene ring. This specific arrangement imparts distinct reactivity and makes it a valuable compound in various synthetic and research applications .
Properties
CAS No. |
2763939-35-9 |
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Molecular Formula |
C7H6BrN3O |
Molecular Weight |
228 |
Purity |
95 |
Origin of Product |
United States |
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